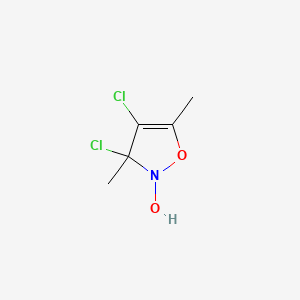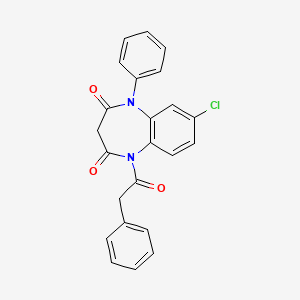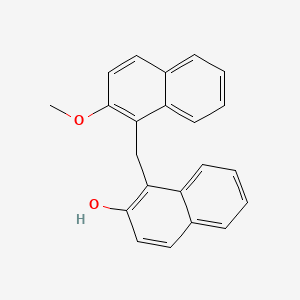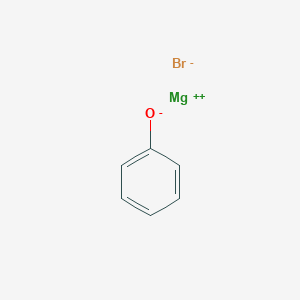
N-Methyl-N-(phenylethynyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-(phenylethynyl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methyl group and a phenylethynyl group attached to the nitrogen atom of an aniline molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(phenylethynyl)aniline can be achieved through several methods. One common approach involves the methylation of aniline derivatives using methanol in the presence of a catalyst. For instance, cyclometalated ruthenium complexes have been shown to effectively catalyze the methylation of anilines with methanol under mild conditions (60°C) using sodium hydroxide as a base .
Another method involves the direct synthesis from nitrobenzene and methanol through a sequential coupling process. This process includes the hydrogenation of nitrobenzene to produce aniline, followed by N-methylation of aniline over a pretreated Raney-Nickel catalyst at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes that ensure high yield and purity. The use of transition metal catalysts, such as palladium, platinum, and rhodium, supported on various materials, is common in industrial settings. These catalysts facilitate the N-alkylation reactions required to produce the desired compound efficiently .
化学反应分析
Types of Reactions
N-Methyl-N-(phenylethynyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas in the presence of a metal catalyst, sodium borohydride.
Substitution reagents: Halogens, sulfonyl chlorides, and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, resulting in a wide range of substituted aniline derivatives .
科学研究应用
N-Methyl-N-(phenylethynyl)aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes, agrochemicals, and other organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, stabilizers, and other industrial chemicals.
作用机制
The mechanism of action of N-Methyl-N-(phenylethynyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo electrophilic and nucleophilic reactions, which can modify the structure and function of target molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
N,N-Dimethylaniline: An aniline derivative with two methyl groups attached to the nitrogen atom.
Aniline: The parent compound with no additional substituents on the nitrogen atom.
Uniqueness
N-Methyl-N-(phenylethynyl)aniline is unique due to the presence of both a methyl group and a phenylethynyl group attached to the nitrogen atom. This structural feature imparts distinct chemical properties and reactivity compared to other aniline derivatives. The phenylethynyl group, in particular, enhances the compound’s ability to participate in various chemical reactions and interactions, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
32907-84-9 |
|---|---|
分子式 |
C15H13N |
分子量 |
207.27 g/mol |
IUPAC 名称 |
N-methyl-N-(2-phenylethynyl)aniline |
InChI |
InChI=1S/C15H13N/c1-16(15-10-6-3-7-11-15)13-12-14-8-4-2-5-9-14/h2-11H,1H3 |
InChI 键 |
SWSDNOFMJORZFY-UHFFFAOYSA-N |
规范 SMILES |
CN(C#CC1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


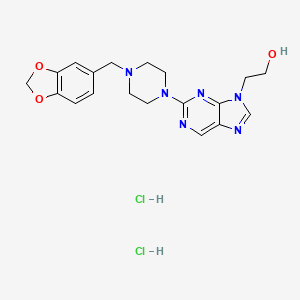
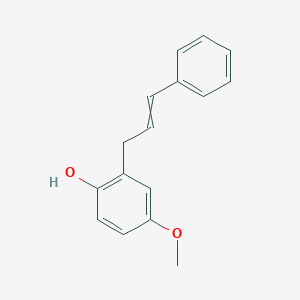
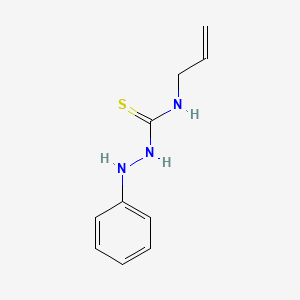
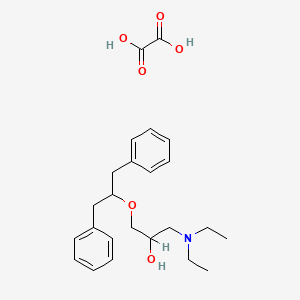
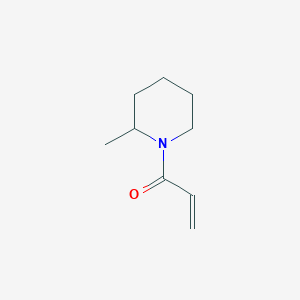
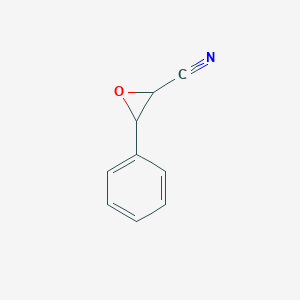
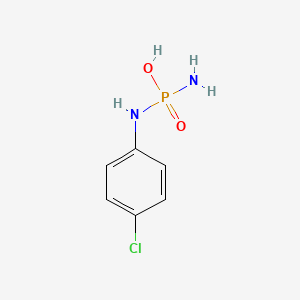
![2-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14694820.png)
